(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride
Description
(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride is a benzofuran-derived organic compound characterized by a methyl substituent at the 3-position of the benzofuran ring and an amine functional group at the 2-position, which is protonated as a hydrochloride salt. Benzofuran scaffolds are widely studied due to their pharmacological relevance, particularly in neurotransmitter receptor modulation and enzyme inhibition.
Properties
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-7-8-4-2-3-5-9(8)12-10(7)6-11;/h2-5H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTZZGSWCLZCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Methyl Group: The methyl group is introduced at the 3-position of the benzofuran ring through alkylation reactions.
Amination: The methanamine group is introduced via nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the reaction of (3-Methyl-1-benzofuran-2-yl)methanamine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Selected Methanamine Hydrochlorides
*Inferred from structural analogs.
Substituent Effects on Physicochemical Properties
- Methyl groups also reduce ring electron density, affecting π-π interactions in binding sites .
- Halogenation (Fluoro, Chloro): Fluorination (e.g., 5-fluoro analog ) introduces electronegativity, improving binding affinity in biological systems.
- Heterocyclic Variations : Thiazole- and imidazole-containing analogs () demonstrate how heteroatom placement influences solubility and metabolic stability.
Spectroscopic and Analytical Comparisons
- NMR Profiles : Methanamine hydrochlorides with aromatic/heterocyclic cores (e.g., benzo[b]thiophen-2-yl and furan-2-yl derivatives in ) exhibit distinct ¹H/¹³C NMR shifts. For example, furan-2-yl methanamine HCl (2m) in DMSO-<i>d</i>₆ shows aromatic proton shifts at δ 7.58–6.42 ppm, while benzofuran analogs are expected to display upfield shifts due to increased aromaticity .
Pharmacological Potential
- Benzofuran Derivatives : The methyl group in the target compound may mimic natural ligands in serotonin or dopamine receptors, similar to 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (), a dopamine analog.
- Halogenated Analogs : Fluorinated and chlorinated derivatives () are often explored in drug discovery for enhanced target engagement and resistance to oxidative metabolism.
Q & A
Basic Questions
Q. How can researchers confirm the identity and purity of (3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the benzofuran backbone and methylamine substituents. Compare chemical shifts with structurally analogous compounds (e.g., benzofuran derivatives in ).
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and a mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to assess purity (>98% as per SDS guidelines in ).
- Exact Mass Spectrometry : Verify the molecular ion peak at m/z 201.13 (calculated for ) using high-resolution mass spectrometry (HRMS) ( ).
- CAS Registry Validation : Cross-reference CAS 3782-23-8 ( ) with spectral data.
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ). Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations ( ).
- Storage : Store in airtight containers under inert atmosphere (N or Ar) at 2–8°C to prevent degradation ( ).
- Waste Disposal : Collect waste in designated containers and comply with local regulations for halogenated organic compounds ( ).
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Key Steps :
Benzofuran Core Synthesis : Condense substituted salicylaldehyde derivatives with methyl ketones under acidic conditions to form 3-methylbenzofuran.
Methanamine Introduction : React the benzofuran intermediate with formaldehyde and ammonium chloride via the Eschweiler-Clarke reaction to introduce the methanamine group.
Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt (analogous to methods in ).
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reducing agents (e.g., NaBH) to minimize byproducts.
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination?
- Methodological Answer :
- Software Validation : Refine X-ray diffraction data using SHELXL ( ) and visualize with ORTEP-3 ( ). Cross-validate with alternative programs (e.g., Olex2) to identify systematic errors.
- Twinned Data Handling : For twinned crystals, use the Hooft parameter or Flack x parameter to resolve ambiguities in enantiomeric occupancy ( ).
- Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N–H···Cl) to confirm the hydrochloride salt structure ( ).
Q. What strategies are effective for resolving enantiomers of the racemic compound?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers (referenced in for racemic mixtures).
- Crystallization-Induced Resolution : Use enantiopure resolving agents (e.g., tartaric acid derivatives) to preferentially crystallize one enantiomer.
- Circular Dichroism (CD) : Validate enantiomeric purity by comparing CD spectra with known standards ( ).
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air to determine thermal stability ( ).
- pH Stability Studies : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC ( ).
- Light Sensitivity Tests : Expose to UV/visible light and track photodegradation products using LC-MS ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
